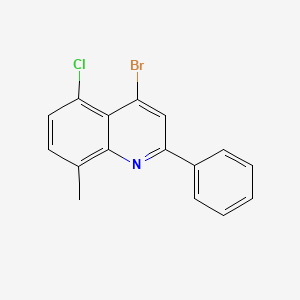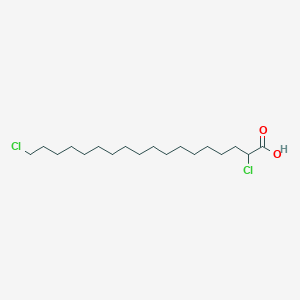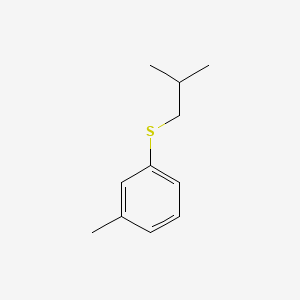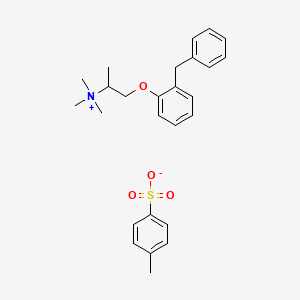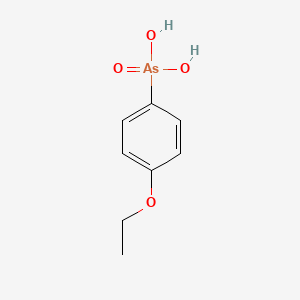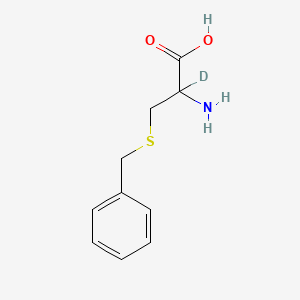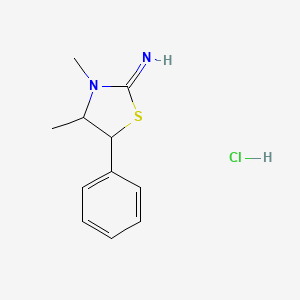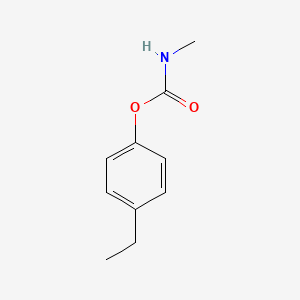
Phenol, 4-ethyl-, methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-ethyl-, methylcarbamate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-, methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
Phenol, 4-ethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenolic ring .
科学研究应用
Phenol, 4-ethyl-, methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
作用机制
The mechanism of action of phenol, 4-ethyl-, methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Phenol, 4-ethyl-, methylcarbamate can be compared with other similar compounds, such as:
Phenol, 3,4-dimethyl-, methylcarbamate: This compound has two methyl groups on the phenolic ring, which can influence its reactivity and biological activity.
Phenol, 4-methyl-, methylcarbamate: The presence of a single methyl group on the phenolic ring can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .
属性
CAS 编号 |
2631-30-3 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
(4-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI 键 |
LPTHKTMCQQFAOH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



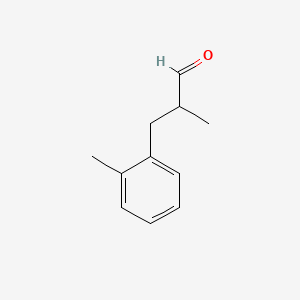
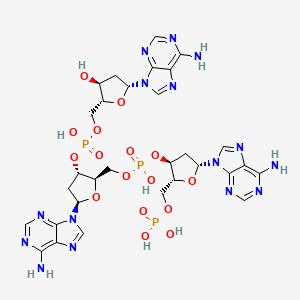
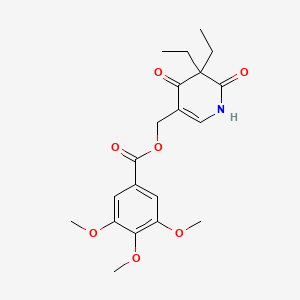
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
